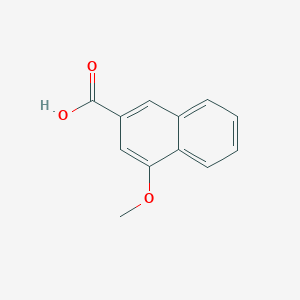

4-Methoxynaphthalene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxynaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H10O3

- Molecular Weight : 202.21 g/mol

- Appearance : White to pale yellow powder

- Functional Groups : Methoxy group (-OCH3) and carboxylic acid group (-COOH)

The unique arrangement of the methoxy and carboxylic functional groups on the naphthalene ring enhances its reactivity and biological activity, making it a valuable compound for various applications.

Pharmaceutical Applications

4-Methoxynaphthalene-2-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising biological activities, including:

- Antimicrobial Activity : Research indicates that methoxylated naphthalene derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

- Antimycobacterial Activity : Compounds derived from this compound have been tested for their effectiveness against Mycobacterium tuberculosis. Some derivatives displayed potent activity with MIC values as low as 6.86 µM, indicating their potential as therapeutic agents against tuberculosis .

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound is utilized for:

- Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing various naphthalene-based compounds that can be modified to enhance their biological properties. The ability to introduce different substituents at the naphthalene ring allows chemists to tailor compounds for specific applications.

- Building Blocks for Drug Development : Its derivatives are often explored in drug design due to their structural diversity and potential biological activities. The interactions of these compounds with biological targets are crucial for developing new therapeutic agents.

Biological Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets have revealed:

- Mechanisms of Action : The compound's interactions with enzymes and receptors can lead to insights into its mechanisms of action, which is essential for understanding how these compounds can be optimized for therapeutic use.

Case Studies and Research Findings

Several studies have documented the efficacy and potential of this compound in real-world applications:

- Antimicrobial Efficacy : A study evaluated a series of methoxylated naphthalene derivatives for their antimicrobial properties against clinical strains. The findings indicated that specific modifications to the naphthalene structure significantly enhanced antimicrobial activity .

- Antitubercular Activity : Another research effort focused on synthesizing derivatives of this compound and assessing their antitubercular properties. The results showed several compounds with promising activity against M. tuberculosis, highlighting the compound's potential in treating resistant strains .

- Synthetic Pathways : Various synthetic routes have been explored for producing this compound and its derivatives. These methods vary in yield and efficiency, impacting their practical application in drug development.

Análisis De Reacciones Químicas

Esterification Reactions

4-Methoxynaphthalene-2-carboxylic acid undergoes Fischer esterification with alcohols under acidic conditions. The methoxy group enhances the electron density of the aromatic ring, while the carboxylic acid participates in typical nucleophilic acyl substitution.

Example Reaction :

4-Methoxynaphthalene-2-carboxylic acid+MeOHH+Methyl 4-methoxynaphthalene-2-carboxylate+H2O

Mechanism :

-

Protonation of the carbonyl oxygen activates the carboxylic acid.

-

Nucleophilic attack by methanol forms a tetrahedral intermediate.

-

Deprotonation and subsequent elimination of water yield the ester .

Optimized Conditions :

Conversion to Acid Chlorides

The carboxylic acid reacts with thionyl chloride (SOCl2) to form 4-methoxynaphthalene-2-carbonyl chloride, a key intermediate for further derivatization.

Example Reaction :

4-Methoxynaphthalene-2-carboxylic acid+SOCl2→4-Methoxynaphthalene-2-carbonyl chloride+SO2+HCl

Mechanism :

-

SOCl2 reacts with the carboxylic acid to form a chlorosulfite intermediate.

-

Nucleophilic displacement by chloride yields the acyl chloride .

Industrial Application :

-

Acyl chlorides are pivotal in synthesizing amides and esters under mild conditions.

Amide Formation

The carboxylic acid forms amides via coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). The methoxy group’s electron-donating effect slightly modulates reactivity.

Example Reaction :

4-Methoxynaphthalene-2-carboxylic acid+R-NH2EDC/HOBt4-Methoxynaphthalene-2-carboxamide

Mechanism :

-

EDC activates the carboxylic acid to form an HOBt-ester intermediate.

Optimized Conditions :

| Entry | Reagents (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | EDC (1.2), HOBt (0.1) | CH₃CN | 23 | 72 |

| 2 | DCC (1.5), DMAP (1) | CH₂Cl₂ | 0→23 | 68 |

Yields improve with catalytic DMAP due to enhanced acyl transfer .

Electrophilic Aromatic Substitution

The methoxy group activates the naphthalene ring toward electrophilic substitution. Common reactions include nitration and sulfonation, with regioselectivity influenced by the substituents.

Nitration :

4-Methoxynaphthalene-2-carboxylic acidHNO3/H2SO4Nitro-substituted derivatives

Regioselectivity :

-

Nitration occurs preferentially at the 5- and 7-positions due to directing effects of the methoxy and carboxylic acid groups .

Nucleophilic Aromatic Substitution

The electron-withdrawing carboxylic acid group enables nucleophilic substitution at activated positions, particularly under basic conditions.

Example Reaction :

4-Methoxynaphthalene-2-carboxylic acid+NaOCH3→Substitution products

Key Observations :

Decarboxylation

Under high-temperature conditions, thermal decarboxylation yields 4-methoxynaphthalene.

Reaction :

4-Methoxynaphthalene-2-carboxylic acidΔ4-Methoxynaphthalene+CO2

Applications :

Biological Activity

While beyond the scope of chemical reactions, derivatives of this compound exhibit antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5–50 μg/mL .

Propiedades

Número CAS |

5773-93-3 |

|---|---|

Fórmula molecular |

C12H10O3 |

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

4-methoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O3/c1-15-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3,(H,13,14) |

Clave InChI |

ZXDDPENMDIVYGR-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC2=CC=CC=C21)C(=O)O |

SMILES canónico |

COC1=CC(=CC2=CC=CC=C21)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.